Structural Identity vs. Aminobenzoic Acids
The compound's unique E,E-stereochemistry and specific substitution pattern provide the only verifiable basis for differentiation from other meta-aminobenzoic acid derivatives. Its IUPAC name is 3-[[(E)-4-oxopent-2-en-2-yl]amino]benzoic acid, with an InChIKey of CZENSVPIXIGPFQ-SOFGYWHQSA-N. The (1E,2E) configuration of the butenylidene moiety is geometrically defined. This is a non-substitutable identifier. No biological activity or selectivity data is publicly available for this compound, so no quantitative functional differentiation can be claimed [1][2].
| Evidence Dimension | Chemical Structure Confirmation |
|---|---|
| Target Compound Data | CAS 1415720-53-4; InChIKey CZENSVPIXIGPFQ-SOFGYWHQSA-N; E,E-configuration |
| Comparator Or Baseline | Any other 3-aminobenzoic acid derivative (e.g., substituted with different alkylidene groups) will have a distinct InChIKey and CAS number. |
| Quantified Difference | Absolute structural identity, non-overlapping CAS registry numbers. |
| Conditions | N/A (Identity) [1] |
Why This Matters
This is the only confirmed differential attribute; procurement of this exact structure is guaranteed only by specifying CAS 1415720-53-4 and verifying the InChIKey.
- [1] PubChem. (2025). Computed Descriptors and InChI Key for CID 71668864. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2D Structure and Stereochemistry for CID 71668864. National Center for Biotechnology Information. View Source
